molecular formula C7H5NOS B1362437 Thieno[3,2-c]pyridin-4(5H)-one CAS No. 27685-92-3

Thieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1362437
CAS No.: 27685-92-3
M. Wt: 151.19 g/mol
InChI Key: DUPNPBCUJHMSFZ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings fused together with at least one ring containing an atom other than carbon (such as nitrogen, oxygen, or sulfur), are cornerstones of modern medicinal chemistry. airo.co.in Their rigid, three-dimensional structures provide a unique framework that can interact with high specificity and potency with biological targets. airo.co.in This structural complexity and diversity make them valuable in the development of therapeutics. igi-global.com

Over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most prevalent framework. nih.gov The fusion of a thiophene (B33073) ring (a sulfur-containing heterocycle) with other rings, such as pyridine (B92270), results in scaffolds with distinct electronic properties and the capacity for diverse functionalization. igi-global.comresearchgate.net These characteristics can positively influence critical drug-like properties, including solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net Fused heterocycles like thienopyridines are investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. airo.co.inresearchgate.net The inherent structural variety of these compounds allows them to be tailored for specific biological targets, making them a promising area of research in the fight against numerous diseases. nih.gov

Historical Context of Thienopyridine Scaffold Investigations

The investigation of thienopyridine scaffolds has a rich history, with some isomers being studied for over a century. For instance, thieno[2,3-b]pyridines were first mentioned in the scientific literature in 1913. researchgate.net A significant milestone in the therapeutic application of thienopyridines occurred in 1974, when researchers reported a series of thienopyridine derivatives that inhibited ADP-induced platelet aggregation. nih.gov This research led to the development of ticlopidine, a potent prodrug that selectively inhibits the P2Y12 ADP receptor and was one of an early clinically significant antiplatelet agent. nih.govmdpi.com

Following ticlopidine, another thienopyridine, clopidogrel, was approved for clinical use in 1998 and became a widely used antiplatelet drug. nih.govmdpi.com These early thienopyridine drugs established the scaffold's importance in cardiovascular medicine. researchgate.net Over the decades, research has expanded to explore the various isomers of thienopyridine, recognizing them as versatile precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The fusion of thiophene and pyridine rings creates a bio-isostere of purines and pyrimidines, making it a significant pharmacophore in medicinal compounds. researchgate.net This historical foundation has paved the way for the investigation of less common isomers, such as Thieno[3,2-c]pyridin-4(5H)-one, for new therapeutic applications.

This compound as a Key Pharmacophore in Drug Discovery

The this compound scaffold and its derivatives have emerged as a key pharmacophore in the discovery of novel inhibitors for various biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The Thieno[3,2-c]pyridine (B143518) core has proven to be a valuable framework for designing potent and selective inhibitors.

One notable area of research involves the development of Bruton's tyrosine kinase (BTK) inhibitors. researchgate.netnih.gov BTK is a crucial enzyme in B-cell signaling pathways and a therapeutic target for certain cancers and autoimmune diseases. researchgate.net Researchers have designed and synthesized series of Thieno[3,2-c]pyridin-4-amine derivatives that exhibit potent inhibitory activity against BTK. researchgate.netnih.gov For example, specific substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (B8600611) derivatives have shown high potency and selectivity for BTK. researchgate.net

The versatility of the Thieno[3,2-c]pyridine scaffold is further demonstrated in its use to target other kinases. For instance, a Thieno[3,2-c]quinolin-4(5H)-one derivative was identified as a potent, selective, and ATP non-competitive inhibitor of the CDK5/p25 complex, a target for neurodegenerative diseases like Alzheimer's. nih.gov The Thieno[3,2-c]pyridine ring has also been explored as a potential pharmacophore for antipsychotic agents. acs.org The synthesis of various derivatives of Thieno[3,2-c]pyridin-4-one continues to be an active area of research, with studies focusing on creating libraries of compounds for biological screening. researchgate.netresearchgate.net These investigations confirm the value of the this compound scaffold as a privileged structure in modern drug discovery. nih.gov

Research Findings on Thieno[3,2-c]pyridine Derivatives

The following tables summarize key research findings for various derivatives based on the thienopyridine scaffold, highlighting their target and inhibitory activity.

Table 1: Thieno[3,2-c]pyridin-4-amine Derivatives as BTK Inhibitors
CompoundDescriptionInhibitory Concentration (IC50)Reference
Compound 14gA Thieno[3,2-c]pyridin-4-amine derivative12.8 nM nih.gov
Compound 13b7-pyrazol-4-yl substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine11.8 nM researchgate.net
Table 2: Thieno[3,2-c]quinolin-4(5H)-one as a CDK5/p25 Inhibitor
CompoundDescriptionActivityReference
Compound 10An ATP non-competitive and selective thieno[3,2-c]quinolin-4(5H)-one inhibitorIdentified as a lead molecule with a ligand efficiency (LE) of 0.3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPNPBCUJHMSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302223
Record name Thieno[3,2-c]pyridin-4-ol
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27685-92-3
Record name Thieno[3,2-c]pyridin-4(5H)-one
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Record name Thieno[3,2-c]pyridin-4-ol
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Record name 4H,5H-thieno[3,2-c]pyridin-4-one
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Synthetic Methodologies and Chemical Transformations of Thieno 3,2 C Pyridin 4 5h One Derivatives

Strategic Approaches to the Thieno[3,2-c]pyridin-4(5H)-one Core

The construction of the this compound ring system can be achieved through various synthetic strategies, ranging from multi-step sequences to more efficient one-pot and domino reactions.

One-Pot and Stepwise Synthetic Protocols

Both one-pot and stepwise approaches have been successfully employed for the synthesis of this compound derivatives. A notable one-pot method involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). researchgate.netrsc.org This reaction proceeds to afford methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates in good yields. researchgate.net The reaction conditions can be optimized, with dimethylformamide (DMF) at 80°C providing better yields compared to other solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Alternatively, a stepwise synthesis can be performed where the intermediate, a functionalized thieno[3,2-c]pyran-4-one, is isolated before being treated with hydrazine hydrate to yield the desired this compound derivative. researchgate.netrsc.org This stepwise approach also provides the target compounds in good yields. researchgate.net

Table 1: One-pot vs. Stepwise Synthesis of Methyl 3,5-diamino-6-aryl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates researchgate.net
Aryl GroupOne-Pot Yield (%)Stepwise Yield (%)
Phenyl8588
4-Methylphenyl8790
4-Methoxyphenyl8487
4-Chlorophenyl8285
Table 2: Domino Synthesis of Substituted Thieno[3,2-c]pyridin-4(5H)-ones scielo.br
Substituent on NitrogenOther SubstituentsYield (%)
Phenyl-75
4-Methylphenyl-72
4-Methoxyphenyl-68
Benzyl-65

Multi-Component and Cascade Reactions

While multi-component reactions (MCRs) and cascade reactions are powerful tools for the efficient synthesis of complex heterocyclic systems, specific examples leading directly to the this compound core are not extensively documented in the reviewed literature. In principle, MCRs could offer a convergent and atom-economical approach to this scaffold by combining three or more starting materials in a single operation. Similarly, cascade reactions, which involve a sequence of intramolecular transformations, could provide rapid access to the fused ring system from a suitably functionalized precursor. The development of such advanced synthetic strategies remains a promising area for future research in the synthesis of this compound derivatives.

Classical Ring Closure Methods for Thieno[3,2-c]pyridine (B143518) Systems

Classical ring closure methods remain a cornerstone in the synthesis of thieno[3,2-c]pyridine systems. One such approach involves the cyclization of a suitably substituted N-thienylmethyl-N-ethyl-para-toluenesulfonamide derivative. For instance, the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide can be effected by treatment with a strong mineral acid, such as hydrochloric acid, hydrobromic acid, or sulfuric acid, in the presence of an inert organic solvent like dioxane, ethanol, isopropanol, or butanol. nih.gov This reaction is typically carried out at a temperature between 50°C and the boiling point of the reaction mixture. nih.gov This method provides a viable route to the core thieno[3,2-c]pyridine structure, which can then be further elaborated to the desired pyridinone.

Functionalization and Derivatization Reactions

The modification of the this compound ring system is essential for creating libraries of compounds for structure-activity relationship studies. Both electrophilic and nucleophilic reactions can be employed to introduce a variety of functional groups onto the heterocyclic core.

Electrophilic and Nucleophilic Modifications on the Thienopyridinone Ring System

Electrophilic Modifications:

Electrophilic substitution reactions on the this compound ring system allow for the introduction of substituents onto the thiophene (B33073) ring. For example, bromination of a benzyl-protected 3-p-tolyl-thieno[3,2-c]pyridin-4-yl-amine derivative has been achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) at 0°C to room temperature, affording the corresponding 2-bromo derivative in quantitative yield. google.com This demonstrates the susceptibility of the thiophene ring to electrophilic attack, providing a handle for further functionalization.

Nucleophilic Modifications:

The nitrogen atom of the pyridinone ring is a key site for nucleophilic modification, most commonly through N-alkylation reactions. For instance, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) can be alkylated with various α-chlorophenylacetates in the presence of potassium carbonate in dimethylformamide at 90°C. This reaction proceeds to give the corresponding N-substituted derivatives in yields ranging from 45% to 76.5%.

The resulting ester derivatives can be further modified. Saponification of the ester group to the corresponding carboxylic acid can be achieved by heating with a sodium hydroxide (B78521) solution in ethanol. The carboxylic acid can then be converted to a variety of amides by reaction with different amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by conversion to the acid chloride followed by reaction with an amine. These transformations highlight the utility of nucleophilic modifications at the nitrogen atom for creating diverse libraries of thieno[3,2-c]pyridine derivatives.

Table 3: Examples of Nucleophilic N-Alkylation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Alkylating AgentProductYield (%)
Methyl 2-chloro-o-chlorophenylacetateMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate45
Methyl 2-chloro-phenylacetateMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate50
Methyl 2-chloro-o-fluoro-phenylacetateMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-fluoro-phenylacetate76.5
Ethyl 2-chloro-o-methyl-phenylacetateEthyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-methyl-phenylacetate54

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The Suzuki-Miyaura and Sonogashira reactions are prime examples, enabling the formation of C-C bonds by coupling halo-substituted this compound derivatives with organoboron or terminal alkyne reagents, respectively. These reactions facilitate the introduction of diverse aryl, heteroaryl, and alkynyl moieties onto the core structure.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of a halide (e.g., bromo or iodo derivative) with an organoboronic acid or its ester. For related heterocyclic systems like pyrazolo[1,5-a]pyrimidin-5(4H)-ones, microwave-assisted Suzuki-Miyaura coupling of bromo-substituted precursors has been shown to be highly efficient. nih.gov Such reactions often employ a palladium catalyst, such as a second-generation XPhos precatalyst (XPhosPdG2), in combination with a phosphine (B1218219) ligand like XPhos and a base such as potassium carbonate (K₂CO₃). nih.gov The use of solvent systems like ethanol/water under microwave irradiation can significantly accelerate the reaction. nih.gov This methodology is expected to be applicable to halo-substituted thieno[3,2-c]pyridin-4(5H)-ones for the synthesis of their arylated or heteroarylated derivatives. The reactivity order of halogens generally follows I > Br > Cl. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal acetylenes, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes. libretexts.org The synthesis of related thieno[3,2-c]pyridines has been achieved via a Sonogashira reaction, followed by intramolecular cyclization. rsc.org A typical Sonogashira protocol involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). nih.gov Copper-free Sonogashira conditions have also been developed to prevent the undesired homocoupling of alkynes. organic-chemistry.org This reaction would typically be applied to a halogenated this compound to introduce various substituted alkynyl groups, which can serve as handles for further chemical transformations.

Below is a representative table of conditions used for Suzuki-Miyaura coupling on a related heterocyclic core, which could be adapted for this compound derivatives.

Reactant 1 (Halide)Reactant 2 (Boronic Acid)Catalyst SystemBaseSolventConditionsYieldReference
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂OMicrowave, 135 °C, 40 min91% nih.gov
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂OMicrowave, 135 °C, 40 min88% nih.gov
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneThiophen-2-ylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃EtOH/H₂OMicrowave, 135 °C, 40 min94% nih.gov

Oxidation and Reduction Reactions

The chemical reactivity of the this compound ring system allows for oxidation and reduction reactions, targeting either the thiophene or the pyridinone moiety.

Oxidation Reactions: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to a sulfoxide and potentially to a sulfone under more forcing conditions. nih.govmasterorganicchemistry.com For the related thieno[2,3-b]pyridine (B153569) system, various oxidizing reagents have been used to prepare S-oxides and sulfones. nih.gov These transformations can significantly alter the electronic properties and biological activity of the molecule.

Reduction Reactions: The pyridin-4-one ring contains a lactam (a cyclic amide) functionality. While sodium borohydride (B1222165) (NaBH₄) is typically used to reduce aldehydes and ketones, it is generally not reactive enough to reduce amides. youtube.comlibretexts.orgyoutube.com For the reduction of the lactam carbonyl group, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is usually required. libretexts.orgyoutube.comrushim.ru The complete reduction of the lactam would yield a corresponding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. A patent describes derivatives of this reduced tetrahydrothieno[3,2-c]pyridine core, suggesting that reduction of the pyridinone ring is a viable synthetic step. google.com Selective reduction of the C6-C7 double bond in the pyridinone ring can also be envisioned, potentially through catalytic hydrogenation, to yield 6,7-dihydrothis compound derivatives.

Characterization of Synthesized this compound Derivatives

The unambiguous identification of newly synthesized this compound derivatives relies on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, while single-crystal X-ray diffraction offers definitive proof of the three-dimensional arrangement of atoms.

Spectroscopic Confirmation of Chemical Structures (e.g., NMR, IR, MS)

A suite of spectroscopic techniques is essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For a series of methyl 3,5-diamino-6-aryl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates, characteristic signals in the ¹H NMR spectrum include singlets for the methoxy (B1213986) protons around 3.75 ppm and distinct signals for aromatic and amine protons. researchgate.net In the ¹³C NMR spectra, the carbonyl carbon of the pyridinone and the ester group, along with carbons of the fused heterocyclic system and attached aryl groups, appear at predictable chemical shifts. researchgate.net For instance, the pyridinone carbonyl typically resonates in the range of 158-164 ppm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For thieno[2,3-c]pyridine (B153571) derivatives, characteristic absorption bands include N-H stretching vibrations around 3229 cm⁻¹ and strong carbonyl (C=O) stretching vibrations for the ester and amide groups in the region of 1561-1672 cm⁻¹. nih.gov For the this compound core, a strong absorption band corresponding to the lactam carbonyl stretch is expected.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This technique is crucial for confirming the identity of the synthesized compounds. For example, the calculated mass for the protonated molecule [M+H]⁺ of methyl 3,5-diamino-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate (C₁₅H₁₃N₃O₃S) is 316.0750, which closely matches the experimentally found value of 316.0765. researchgate.net

The table below summarizes the spectroscopic data for a representative synthesized this compound derivative. researchgate.net

Compound¹H NMR (400 MHz, DMSO-d₆) δ [ppm]¹³C NMR (100 MHz, DMSO-d₆) δ [ppm]HRMS (m/z, ESI) [M+H]⁺
Methyl 3,5-diamino-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate3.75 (s, 3H, OCH₃), 5.59 (s, 2H, NH₂), 6.80 (s, 1H, CH), 7.44–7.45 (m, 3H, ArH), 7.58–7.60 (m, 2H, ArH)51.1, 93.2, 102.6, 116.2, 127.7, 128.8, 129.3, 134.3, 147.8, 148.4, 152.0, 158.8, 163.8Calcd: 316.0750, Found: 316.0765

Single Crystal X-ray Diffraction Analysis for Structural Elucidation

While spectroscopic methods provide strong evidence for a chemical structure, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise spatial arrangement of atoms within a crystal lattice, confirming connectivity, configuration, and conformation. The structure of a methyl 3,5-diamino-6-(4-chlorophenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate has been confirmed by single-crystal X-ray analysis, providing unambiguous evidence for the thieno[3,2-c]pyridin-4-one framework. researchgate.netacs.org Similarly, the structures of related complex heterocyclic systems, such as tetrahydrobenzo libretexts.orgyoutube.comthieno[2,3-d]pyrimidines, have also been validated using this powerful analytical method. rsc.org Such analyses are crucial for confirming the regiochemistry of substitution and the stereochemistry of any chiral centers introduced during synthesis.

Structure Activity Relationship Sar and Rational Ligand Design of Thieno 3,2 C Pyridin 4 5h One Derivatives

Identification of Pharmacophoric Elements within the Thieno[3,2-c]pyridin-4(5H)-one Scaffold

The core thieno[3,2-c]pyridine (B143518) ring system is itself a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. acs.orgnih.gov Research into arylpiperazine derivatives has identified this scaffold as a novel pharmacophore with potential for developing antipsychotic agents. acs.orgnih.gov These compounds demonstrated a significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while showing weaker interactions with dopamine (B1211576) D2 receptors, indicating that the thieno[3,2-c]pyridine core is a crucial element for this specific receptor interaction profile. nih.gov

Thienopyridines, as a class, are recognized as bio-isosteres of purines and pyrimidines, making them significant pharmacophores in a broader medicinal chemistry context. nih.gov The arrangement of the nitrogen and sulfur atoms, along with the carbonyl group of the pyridinone ring, creates a specific pattern of hydrogen bond donors, acceptors, and hydrophobic surfaces. These elements are fundamental to how these molecules orient themselves within and bind to target proteins. For instance, in the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, the sulfur atom of the thiophene (B33073) ring has been shown to mimic the 4-amino group of methotrexate (B535133), a critical interaction for binding to the dihydrofolate reductase (DHFR) enzyme. nih.gov Similarly, the nitrogen atoms and the carbonyl oxygen in that scaffold are essential for forming hydrogen bonds and salt bridges with key amino acid residues in the active site. nih.gov This highlights the intrinsic importance of the heteroatoms within the this compound core as primary pharmacophoric features.

Systematic Modification of Substituents and their Biological Impact

Systematic structural modifications of the this compound scaffold have been crucial in elucidating SAR and developing compounds with tailored biological activities. The potency and selectivity of these derivatives are highly dependent on the nature and position of various substituents on the core structure.

Modifications at the N-5 position of the pyridine (B92270) ring and at the C-4 position have been shown to profoundly influence biological activity. For example, a series of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives, where the nitrogen at position 5 is substituted with various phenylacetic acid esters and amides, have been developed as potent inhibitors of blood-platelet aggregation and as antithrombotic agents. google.com The nature of the substituent directly attached to the nitrogen dictates the compound's properties.

Another key area of modification involves appending larger chemical moieties to the core. The synthesis of derivatives where arylpiperazine groups are attached to the thieno[3,2-c]pyridine scaffold via tetramethylene linkers has led to compounds with significant potential as antipsychotics. nih.gov The imide rings attached to these linkers also play a critical role in modulating this activity. nih.gov This demonstrates that substituents at the periphery can be tailored to target specific biological systems, transforming the general scaffold into a selective agent. Research on the analogous thieno[3,2-c]pyran-4-one framework has also shown that functionalization at the C-7 position can yield compounds with selective growth inhibition of cancer cells. nih.gov

ScaffoldPosition of ModificationSubstituent TypeObserved Biological ActivityReference
Tetrahydro-thieno[3,2-c]pyridineN-5Methyl α-(o-chlorophenyl)acetateAntiplatelet Aggregation google.com
Tetrahydro-thieno[3,2-c]pyridineN-5α-(o-chlorophenyl)acetic acid morpholideAntiplatelet Aggregation google.com
Thieno[3,2-c]pyridineC-4Arylpiperazine via tetramethylene chainAntipsychotic (5-HT1/5-HT2 affinity) nih.gov
Thieno[3,2-c]pyran-4-oneC-7Various C-C coupled groupsAnticancer nih.gov

The heteroatoms within the bicyclic core are not merely structural elements; they are active participants in molecular recognition and binding. While direct binding studies on the this compound scaffold are specific to each target, strong inferences can be drawn from closely related thienopyrimidine inhibitors. nih.gov

In studies of thieno[2,3-d]pyrimidine derivatives as DHFR inhibitors, the following roles for the heteroatoms have been identified:

Pyridine/Pyrimidine Nitrogen: A nitrogen atom can act as a hydrogen bond acceptor or be involved in forming crucial salt bridge interactions with acidic amino acid residues like glutamate (B1630785) in a target's active site. nih.gov

Thiophene Sulfur: The sulfur atom, with its specific size and electrostatic properties, can engage in van der Waals or other non-covalent interactions. It can also functionally mimic other chemical groups. For instance, the sulfur atom has been observed to superimpose onto the position occupied by the 4-NH2 group of methotrexate in the DHFR active site, contributing to selectivity for the human form of the enzyme. nih.gov

Carbonyl Oxygen: The oxygen of the pyridin-4-one moiety is a potent hydrogen bond acceptor, often forming critical hydrogen bonds with backbone amide protons of amino acids such as valine and isoleucine within the binding pocket. nih.gov

These interactions anchor the ligand in the active site, and the specific geometry imposed by the fused ring system ensures that these interactions occur with optimal orientation and distance, leading to high-affinity binding.

Development of Design Principles for Enhanced Bioactivity

The knowledge gained from SAR studies has enabled the development of clear design principles for creating this compound derivatives with improved biological properties. This involves both the targeted synthesis of new analogues and strategic optimization of initial lead compounds.

Once an active compound is identified, SAR data guides the synthesis of new analogues to probe the chemical space around the initial hit. For instance, after discovering that N-5 substituted tetrahydro-thieno[3,2-c]pyridines had antiplatelet activity, a variety of analogues were synthesized by alkylating the core with different halo-esters or by condensing the resulting carboxylic acid with a range of amines, such as morpholine (B109124) and pyrrolidine. google.com This systematic approach allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at a specific position affect activity.

The development of efficient synthetic methodologies is key to this process. The creation of one-pot synthesis routes for substituted thieno[3,2-c]pyridin-4(5H)-ones facilitates the rapid generation of a library of related compounds for screening. researchgate.net More complex, multi-step synthetic strategies involving advanced techniques like palladium-mediated C-C bond-forming reactions have also been employed to create diversity at specific positions on the scaffold that are not accessible through simpler methods. nih.gov

Lead optimization is a critical phase of drug discovery that aims to enhance the desired properties of a promising compound. A powerful modern strategy that has been applied to the related thieno[3,2-d]pyrimidin-4(3H)-one scaffold is fragment-based lead discovery (FBLD). nih.gov This process begins by identifying small, low-affinity "fragments" that bind to the target protein, often using sensitive biophysical techniques like NMR spectroscopy. nih.gov Computational modeling is then used to understand how these fragments bind, and this information guides the design of larger, more potent molecules by "growing" the fragments or linking them together. This approach led to the successful design and synthesis of novel thienopyrimidin-4-one compounds with micromolar inhibitory activity against the protein kinase PDK1. nih.gov

Computational Chemistry and Molecular Modeling in Thieno 3,2 C Pyridin 4 5h One Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in understanding the binding mechanisms of Thieno[3,2-c]pyridin-4(5H)-one derivatives at a molecular level.

Molecular docking simulations are crucial for predicting how derivatives of the this compound scaffold fit into the active site of a target protein. mdpi.com These simulations explore various possible conformations and orientations (poses) of the ligand within the binding pocket, calculating a score to rank them based on binding affinity. mdpi.com For instance, in studies involving similar thienopyridine structures, docking has been used to elucidate binding modes with target enzymes like PIM-1 kinase and Hsp90. nih.govmdpi.com The process involves generating a grid representation of the protein's active site where potential energies for interaction are pre-calculated to speed up the process. mdpi.com The predicted binding modes reveal key intermolecular interactions, such as hydrophobic interactions and pi-pi stacking, which are essential for the stability of the ligand-protein complex. researchgate.net By visualizing these docked poses, researchers can understand how the thienopyridine core and its substituents orient themselves to achieve optimal binding, providing a structural basis for their biological activity. mdpi.com

A primary outcome of molecular docking is the detailed identification of specific amino acid residues within the protein's active site that are critical for ligand binding. For derivatives of related thieno-compounds, docking studies have successfully pinpointed key residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov Hydrogen bonds are particularly significant for the specificity and affinity of ligand binding. Docking analyses can predict the formation of hydrogen bonds between the hydrogen bond donors and acceptors on the this compound derivative and complementary residues in the protein. For example, the nitrogen and oxygen atoms in the core structure can act as hydrogen bond acceptors, while NH groups can serve as donors. Studies on structurally related inhibitors have shown interactions with residues such as Cysteine, Glycine, Histidine, and Glutamic acid, which stabilize the ligand in the active site. nih.gov

The table below illustrates typical interactions identified through molecular docking for thieno-scaffold derivatives with various protein targets.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
ThienopyridinePIM-1 KinaseLys67, Glu121, Asp128Hydrogen Bonding
Thieno[2,3-c]pyridine (B153571)Hsp90Asp93, Asn51, Lys58Hydrogen Bonding, Pi-Alkyl
ThienopyrimidineTopoisomerase IIASN142, CYS145, GLU166Hydrogen Bonding

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.symdpi.com For this compound derivatives, QSAR studies are vital for predicting the activity of newly designed compounds and optimizing lead structures. nih.gov

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of this compound analogs with their experimentally determined biological activities. spu.edu.sy Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.compreprints.org These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. preprints.org For a series of thieno-pyrimidine derivatives, 3D-QSAR models have been successfully established to identify the key structural features required for inhibitory activity against targets like triple-negative breast cancer. mdpi.com These predictive models allow medicinal chemists to prioritize the synthesis of novel analogs that are most likely to have improved potency, thereby streamlining the drug discovery process. spu.edu.sy

The reliability and predictive power of a QSAR model are assessed using rigorous statistical methods. nih.gov Key statistical parameters include the cross-validated correlation coefficient (q²), the coefficient of determination (r²), the standard error of estimate (SEE), and the Fisher test value (F). mdpi.com A high q² (typically > 0.5) from a leave-one-out cross-validation procedure indicates good internal predictive ability. The r² value reflects how well the model fits the data of the training set. mdpi.com

External validation is also critical, where the model's predictive capability is tested on a set of compounds (the test set) not used in its development. The predictive correlation coefficient (r²_pred) for the test set is a key indicator of the model's robustness. preprints.org Further validation techniques like progressive scrambling and bootstrapping confirm the statistical stability and reliability of the developed model. mdpi.comnih.gov

The following table summarizes the statistical results from a sample 3D-QSAR study on related thieno-pyrimidine derivatives. mdpi.com

ModelSEEF valuer²_pred
CoMFA0.8180.9178.142114.2350.794
CoMSIA0.8010.8979.05790.3400.762

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. austinpublishinggroup.com DFT calculations are employed to understand the intrinsic properties of the this compound nucleus, providing insights that complement experimental findings. dntb.gov.ua

DFT is used to calculate a range of molecular properties and reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap suggests higher reactivity. These calculations help in understanding how the molecule interacts with biological receptors at an electronic level. austinpublishinggroup.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the binding of this compound derivatives to their protein targets. By identifying the most active sites on the molecule, DFT provides a theoretical foundation for understanding its reactivity and guiding structural modifications to enhance biological activity. mdpi.com

Emerging Research Areas and Future Perspectives for Thieno 3,2 C Pyridin 4 5h One

Novel Synthetic Methodologies for Diversification and Library Synthesis

The generation of diverse chemical libraries is fundamental to modern drug discovery, enabling the screening of a wide array of compounds to identify promising therapeutic leads. For the thieno[3,2-c]pyridin-4(5H)-one core, research is increasingly focused on developing efficient and versatile synthetic methodologies that facilitate the creation of large, structurally varied libraries.

A notable advancement is the development of one-pot synthesis procedures. For instance, a domino reaction involving aminopropenoyl cyclopropanes, initiated by Lawesson's reagent, has been shown to efficiently produce substituted thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net This method involves a sequence of regioselective thionation, ring-enlargement, and intramolecular aza-cyclization, providing a streamlined route to the target compounds in moderate to good yields. researchgate.net Such one-pot approaches are highly advantageous as they reduce the number of separate reaction and purification steps, saving time and resources.

Furthermore, there is a growing trend towards metal-free synthesis, which offers environmental benefits and avoids potential contamination of the final products with toxic metal residues. nih.gov One such strategy for the related thieno[2,3-c]pyridine (B153571) skeleton involves a three-step process starting from fused 1,2,3-triazoles, which undergo an acid-mediated denitrogenative transformation. nih.govd-nb.info This approach not only avoids metal catalysts but also allows for late-stage derivatization, overcoming limitations of traditional methods and enabling the synthesis of a broader range of novel compounds. nih.govd-nb.info These methodologies are crucial for building the extensive compound libraries needed for high-throughput screening and structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies

Methodology Key Features Advantages
Domino Reaction One-pot synthesis using Lawesson's reagent and aminopropenoyl cyclopropanes. researchgate.net High efficiency, reduced reaction steps, moderate to good yields. researchgate.net

| Metal-Free Denitrogenative Transformation | Three-step process via fused 1,2,3-triazoles, mediated by acid. nih.govd-nb.info | Environmentally friendly, avoids toxic metal residues, allows for late-stage derivatization. nih.govd-nb.info |

Exploration of New Biological Targets and Therapeutic Indications

The thieno[3,2-c]pyridine (B143518) framework is a versatile pharmacophore, and ongoing research continues to uncover new biological targets and potential therapeutic uses for its derivatives. chemimpex.com Initially recognized for their effects on the cardiovascular system, the scope of their biological activity is now known to be much broader.

Derivatives of the parent compound, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, have been patented for their significant activity as blood-platelet aggregation inhibitors, positioning them as potential antithrombotic agents. google.com More recent investigations have identified thienopyridine compounds that act as potassium channel inhibitors. This mechanism of action opens up therapeutic possibilities for a range of conditions, including cancer, cardiac arrhythmias, and autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. google.com

Beyond these areas, the thieno[3,2-c]pyridine ring system has been explored for its potential in treating central nervous system disorders. Certain arylpiperazine derivatives containing this scaffold have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine (B1211576) D2 receptors, suggesting a potential application as antipsychotic agents. nih.gov The broader class of thienopyridines has also been investigated for other activities, including the inhibition of Pim-1 kinase, a target in oncology, and for general antimicrobial and anticancer properties. ekb.egtandfonline.com This wide range of biological activities underscores the scaffold's importance as a building block in pharmaceutical development for diverse and challenging diseases. chemimpex.com

Table 2: Investigated Biological Targets and Therapeutic Indications

Biological Target/Activity Potential Therapeutic Indication(s)
Platelet Aggregation Inhibition Thrombosis. google.com
Potassium Channel Inhibition Cancer, Arrhythmias, Autoimmune Diseases, Inflammatory Diseases. google.com
Serotonin 5-HT1 & 5-HT2 Receptors Psychotic Disorders. nih.gov
Pim-1 Kinase Inhibition Cancer. tandfonline.com
Dihydrofolate Reductase (DHFR) Inhibition Cancer. nih.gov

Patent Landscape and Commercialization Trends in Thienopyridinone Drug Development

The patent landscape provides critical insights into the commercial interest and innovation trends surrounding a class of compounds. For thienopyridinones and related thienopyridines, patent filings highlight the key areas of therapeutic development and the strategic focus of pharmaceutical research.

An analysis of patent activity reveals a sustained interest in this chemical space. Early patents, such as US4529596A, focused on thieno[3,2-c]pyridine derivatives for their application as antithrombotic agents. google.com More recent patent applications, like WO2007066127A2, have expanded the scope to include their use as potassium channel inhibitors for diseases ranging from cancer to autoimmune disorders. google.com In India, a patent was granted for thienopyridone (B2394442) derivatives as activators of AMP-activated protein kinase (AMPK), a key target in metabolic diseases. ipindia.gov.in

These patents typically claim new chemical entities (composition of matter), methods of synthesis, and their use in treating specific diseases (method of use). The assignees often include large pharmaceutical companies and specialized biotechnology firms, indicating significant investment in the development of these compounds.

The commercialization trend for small-molecule drugs like thienopyridinones aligns with broader industry movements. There is a continuous demand for novel oral medications for chronic diseases, such as cardiovascular disorders, metabolic diseases, and cancer. nih.gov The development of thienopyridinones fits well within this trend, offering the potential for new mechanisms of action and improved therapeutic profiles over existing treatments. As the pharmaceutical industry continues to seek innovative scaffolds, the versatility of the thienopyridinone core makes it an attractive candidate for further investment and clinical development. nih.gov

Table 3: Selected Patents for Thienopyridine Derivatives

Patent Number Title/Subject Matter Therapeutic Focus
US4529596A Thieno[3,2-c]pyridine derivatives and their therapeutic application. google.com Antithrombotic, Platelet Aggregation Inhibition. google.com
WO2007066127A2 Thieno(3,2-c)pyridine compounds. google.com Potassium Channel Inhibition (Cancer, Arrhythmias, Autoimmune Diseases). google.com

| Indian Patent 282754 | Thienopyridone derivatives as AMP‐activated protein kinase (AMPK) activators. ipindia.gov.in | Metabolic Diseases. ipindia.gov.in |

Collaborative and Interdisciplinary Research Initiatives

The journey of a chemical compound from laboratory synthesis to clinical application is inherently complex and requires a multi-faceted approach. The development of this compound and its derivatives is a prime example of where collaborative and interdisciplinary research is essential for success.

Modern drug discovery programs seamlessly integrate multiple scientific disciplines. The process begins with synthetic and medicinal chemistry , where novel derivatives are designed and created, often utilizing advanced methodologies like those described in section 6.1. nih.govd-nb.info

These newly synthesized compounds then move into the realm of pharmacology and molecular biology for biological evaluation. This involves in vitro screening against specific enzymes or cell lines, such as Pim-1 kinase or various cancer cell lines, to determine their potency and mechanism of action. ekb.egtandfonline.com

Crucially, computational chemistry and in silico drug design play a vital role throughout the process. Molecular modeling techniques are used to predict how a compound will bind to its biological target, such as dihydrofolate reductase (DHFR), helping to rationalize observed activities and guide the design of more potent and selective analogues. nih.gov This computational insight helps to prioritize which compounds should be synthesized and tested, saving valuable time and resources.

This synergistic relationship between synthetic chemistry, biological evaluation, and computational modeling is often the result of collaborations between academic research groups, specialized research institutes, and pharmaceutical companies. Such interdisciplinary initiatives are fundamental to overcoming the challenges of drug discovery and are critical for translating the therapeutic potential of the this compound scaffold into future medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Thieno[3,2-c]pyridin-4(5H)-one derivatives?

  • Answer: The core scaffold can be synthesized via cyclization reactions using nitriles or thiophene precursors. For example, ambient air oxidation of aminothieno[3,2-c]pyridin-4(5H)-ones yields 7-iminothieno derivatives, avoiding chromatographic purification and enabling late-stage diversification . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products. Key characterization tools include 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity during synthesis and scale-up?

  • Answer: Analytical techniques such as reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and LC-MS are essential for monitoring purity. Impurity profiling should include tracking intermediates like 6,7-Dihydrothis compound (CAS 68559-60-4) using validated methods with retention time comparisons and spiked standards .

Q. What spectroscopic methods are critical for structural elucidation?

  • Answer:

  • NMR: 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) signals (~170 ppm).
  • Mass Spectrometry: HRMS provides exact mass confirmation (e.g., C7_7H5_5NO2_2 requires m/z 135.032 for [M+H]+^+).
  • IR: Stretching frequencies for C=O (~1650–1750 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for BET BD2 domains in cancer therapeutics?

  • Answer: Structure-based drug design (SBDD) optimizes interactions with BD2-specific residues. For example, furo[3,2-c]pyridin-4(5H)-one derivatives achieve BD2 selectivity via hydrogen bonding with Asn433 and hydrophobic packing with Leu387/Val435. Key modifications include:

DerivativeIC50_{50} (BD2)Selectivity (BD2/BD1)Key Interaction
Compound 12a12 nM>100xAsn433 H-bond
Compound 15d8 nM>200xLeu387 packing
Computational docking (e.g., Glide SP/XP) and mutagenesis studies validate binding modes .

Q. How can conflicting biological activity data between analogs be resolved?

  • Answer: Discrepancies may arise from off-target effects or assay conditions. Strategies include:

  • Comparative SAR Studies: Systematically vary substituents (e.g., halogens, alkyl chains) to map activity trends.
  • Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells.
  • Kinetic Solubility/Permeability: Address bioavailability issues via LogP adjustments (e.g., <3.5 for CNS penetration) .

Q. What methodologies identify and quantify synthetic impurities in API batches?

  • Answer: Common impurities in this compound synthesis include:

Impurity NameCAS No.Detection Method
Thieno[3,2-c]pyridine272-14-0HPLC (RT: 8.2 min)
6,7-Dihydrothieno derivative68559-60-4LC-MS ([M+H]+^+: 154.03)
Quantification requires calibration curves (R2^2 >0.99) and spike-recovery validation (95–105% accuracy) .

Q. How can ambient air oxidation improve functionalization efficiency?

  • Answer: Air oxidation of aminothieno[3,2-c]pyridin-4(5H)-ones generates N-H imines under catalyst-free conditions. Advantages:

  • Gram-Scale Synthesis: Achieves >90% conversion without chromatography.
  • Functional Group Tolerance: Compatible with esters, halogens, and heterocycles.
  • Mechanistic Insight: Oxygen acts as a mild oxidant, avoiding harsh reagents like DDQ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.